(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol
Overview
Description
(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol is an organic compound that belongs to the class of naphthalene derivatives This compound features a bromine atom and two methoxy groups attached to a naphthalene ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol typically involves multiple steps:
Methoxylation: Methoxy groups can be introduced via methylation reactions, often using methanol and a strong acid catalyst.
Propanol Side Chain Addition: The propanol side chain can be added through a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the propanol side chain to a carboxylic acid.
Reduction: Reduction reactions might target the bromine atom or the naphthalene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dehalogenated compounds or reduced naphthalene derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-ethanol: Similar structure but with an ethanol side chain.
1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-methanol: Similar structure but with a methanol side chain.
Properties
IUPAC Name |
(2S)-1-(3-bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c1-9(17)8-12-13(16)15(19-3)11-7-5-4-6-10(11)14(12)18-2/h4-7,9,17H,8H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZBVRRPMNQEDK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477056 | |
Record name | (2S)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404909-58-6 | |
Record name | (2S)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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